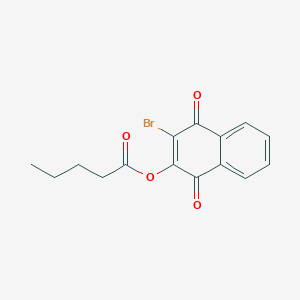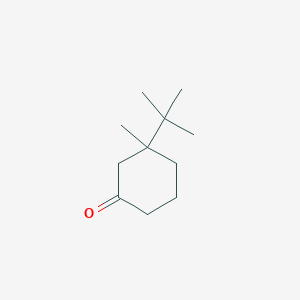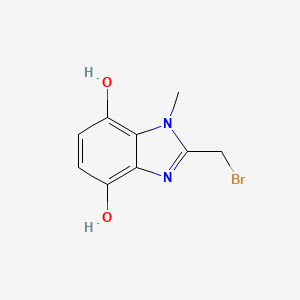
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification. One common method includes the reaction of 1,4-naphthoquinone with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting 3-bromo-1,4-naphthoquinone with pentanoic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroxylated naphthoquinone derivatives.
Oxidation: Higher oxidation state quinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitumoral activities.
Biological Studies: The compound is used to investigate redox properties and their effects on biological systems.
Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria . The molecular targets include enzymes involved in redox balance and cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability .
Eigenschaften
CAS-Nummer |
91270-30-3 |
|---|---|
Molekularformel |
C15H13BrO4 |
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
(3-bromo-1,4-dioxonaphthalen-2-yl) pentanoate |
InChI |
InChI=1S/C15H13BrO4/c1-2-3-8-11(17)20-15-12(16)13(18)9-6-4-5-7-10(9)14(15)19/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
XDMVNMLVZPQPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)






![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)


